molecular formula C23H19FN2O4 B14941603 N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B14941603
M. Wt: 406.4 g/mol
InChI Key: XQVSMRRMXUAZPG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a hexahydroquinoline core.

Preparation Methods

The synthesis of N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a multi-step process involving the cyclization of appropriate precursors.

    Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups may play a role in binding to target proteins or enzymes, while the hexahydroquinoline core could be involved in modulating biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds such as:

    4-methoxyphenyl N-(2-fluorophenyl)carbamate: This compound shares the fluorophenyl and methoxyphenyl groups but differs in its core structure.

    2-fluorophenyl N-(4-chloro-2-methoxyphenyl)carbamate: Similar in having a fluorophenyl group but with different substituents.

    4-fluorophenyl N-(2,5-dimethoxyphenyl)carbamate: Contains both fluorophenyl and methoxyphenyl groups but with additional methoxy substituents.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19FN2O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C23H19FN2O4/c1-30-15-8-6-13(7-9-15)14-10-20-16(21(27)11-14)12-17(23(29)26-20)22(28)25-19-5-3-2-4-18(19)24/h2-9,12,14H,10-11H2,1H3,(H,25,28)(H,26,29)

InChI Key

XQVSMRRMXUAZPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)NC4=CC=CC=C4F)C(=O)C2

Origin of Product

United States

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